molecular formula C22H20ClFN4O2S B11197700 N-(3-chloro-4-fluorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide

N-(3-chloro-4-fluorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B11197700
M. Wt: 458.9 g/mol
InChI Key: YHILRINPTLNQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-4-{[3-(THIOMORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of chloro, fluoro, and thiomorpholine groups, which contribute to its distinctive chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-4-{[3-(THIOMORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 3-chloro-4-fluorobenzyl chloride with thiomorpholine in the presence of a base to form the corresponding thiomorpholine derivative. This intermediate is then reacted with 2-chloropyrazine in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-4-{[3-(THIOMORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-4-{[3-(THIOMORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-4-{[3-(THIOMORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, the presence of the thiomorpholine group may enhance its binding affinity to certain enzymes, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
  • 3-Chloro-4-fluorophenylboronic acid

Uniqueness

N-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-4-{[3-(THIOMORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE stands out due to its combination of chloro, fluoro, and thiomorpholine groups, which confer unique chemical properties and potential applications. Compared to similar compounds, it may exhibit enhanced reactivity, binding affinity, and biological activity, making it a valuable tool in various research and industrial contexts.

Properties

Molecular Formula

C22H20ClFN4O2S

Molecular Weight

458.9 g/mol

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-4-(3-thiomorpholin-4-ylpyrazin-2-yl)oxybenzamide

InChI

InChI=1S/C22H20ClFN4O2S/c23-18-13-15(1-6-19(18)24)14-27-21(29)16-2-4-17(5-3-16)30-22-20(25-7-8-26-22)28-9-11-31-12-10-28/h1-8,13H,9-12,14H2,(H,27,29)

InChI Key

YHILRINPTLNQKV-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.